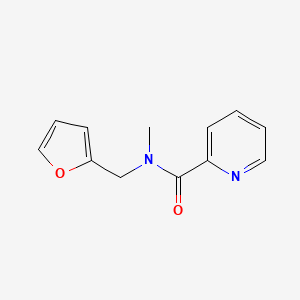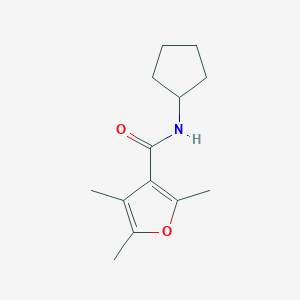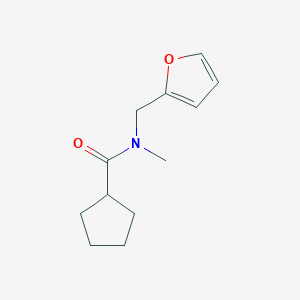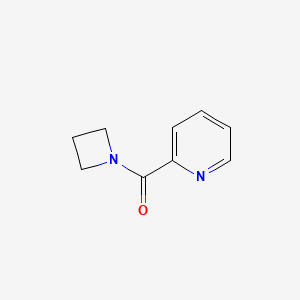![molecular formula C18H20N2O2 B7476280 N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B7476280.png)
N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide, also known as URB597, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the family of fatty acid amide hydrolase (FAAH) inhibitors, which are being investigated for their ability to modulate the endocannabinoid system.
Wirkmechanismus
N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide works by inhibiting FAAH, which is responsible for breaking down the endocannabinoid anandamide. By inhibiting FAAH, N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide increases levels of anandamide, which can activate cannabinoid receptors in the body. This activation of the endocannabinoid system has been linked to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide can reduce pain and inflammation, decrease anxiety and depression-like behaviors, and modulate reward pathways in the brain. Additionally, N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide has been shown to have neuroprotective effects and may have potential therapeutic applications in conditions such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide is its specificity for FAAH, which allows for targeted modulation of the endocannabinoid system. Additionally, N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide has been shown to have a good safety profile in preclinical studies. However, one limitation of N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide is its short half-life, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several potential future directions for research on N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide. One area of interest is the development of more potent and selective FAAH inhibitors. Additionally, further studies are needed to fully understand the therapeutic potential of N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide in a variety of conditions. Finally, the development of novel delivery methods may help to overcome the limitations of N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide's short half-life.
Synthesemethoden
The synthesis of N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide involves several steps, including the condensation of 2,4-dimethylbenzoyl chloride with 3-(dimethylamino)phenol to form the intermediate 2,4-dimethyl-N-(3-hydroxyphenyl)benzamide. This intermediate is then reacted with dimethylcarbamoyl chloride to produce N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide has been studied extensively for its potential therapeutic applications in a variety of conditions, including pain, anxiety, and addiction. This compound has been shown to increase levels of the endocannabinoid anandamide by inhibiting FAAH, which is responsible for its breakdown.
Eigenschaften
IUPAC Name |
N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-8-9-16(13(2)10-12)17(21)19-15-7-5-6-14(11-15)18(22)20(3)4/h5-11H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRSHMMGSFBFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide](/img/structure/B7476214.png)
![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7476217.png)
![5-[(2R)-2-carbamoylpyrrolidin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7476223.png)

![4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7476242.png)



![2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid](/img/structure/B7476264.png)

![2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7476275.png)
